3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide
Description
3,6-Dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a chloro-substituted benzoyl core (positions 3 and 6), a methoxy group at position 2, and an N-linked 2,4-dimethoxyphenyl moiety. This compound’s structural complexity arises from its three distinct substituent groups: two chlorines, two methoxy groups, and a methoxy-substituted aniline. Such substitutions likely influence its physicochemical properties, such as solubility, crystallinity, and electronic behavior, as well as its biological activity, particularly in contexts like enzyme inhibition or receptor binding .
Properties
IUPAC Name |
3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-9-4-7-12(13(8-9)22-2)19-16(20)14-10(17)5-6-11(18)15(14)23-3/h4-8H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIMYHKDJWZLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichloro-2-methoxybenzoic acid and 2,4-dimethoxyaniline.
Amidation Reaction: The key step involves the amidation of 3,6-dichloro-2-methoxybenzoic acid with 2,4-dimethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Substituted derivatives with different functional groups.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Scientific Research Applications
3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Chlorine vs. Methoxy Positioning: The target compound’s 3,6-dichloro and 2-methoxy arrangement on the benzoyl core contrasts with simpler analogs like 2-chloro-N-(4-methoxyphenyl)benzamide .
- Dimethoxy vs. Dimethyl Phenyl Groups : Compared to 5-chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide , the target’s 2,4-dimethoxyphenyl group introduces hydrogen-bonding capacity (via methoxy oxygen), which could improve solubility in polar solvents.
- Nitro vs. Methoxy Groups : The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide confers strong electron-withdrawing properties, making it more reactive in electrophilic substitutions compared to the target compound’s methoxy-dominated structure.
Physicochemical and Crystallographic Properties
- Crystal Packing and Dihedral Angles: In 2-chloro-N-(4-methoxyphenyl)benzamide , the dihedral angle between the benzamide and methoxyphenyl rings is 79.2°, with the methoxy group lying nearly coplanar to the phenyl ring. This orthogonal arrangement may hinder π-π stacking interactions.
Solubility and Melting Points :
- Methoxy groups generally enhance solubility in organic solvents (e.g., DCM, THF) but reduce aqueous solubility. The target compound’s three methoxy groups may result in lower melting points compared to chlorinated analogs like etobenzanid .
Q & A
Q. What are the optimal synthetic routes for preparing 3,6-dichloro-N-(2,4-dimethoxyphenyl)-2-methoxybenzamide, and how do coupling agents influence yield?
Methodological Answer: The synthesis typically involves coupling 3,6-dichloro-2-methoxybenzoic acid with 2,4-dimethoxyaniline. Key steps:
Activation of Carboxylic Acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to reduce side reactions and improve yield. Evidence from similar benzamide syntheses shows yields of 75–90% with DCC/HOBt .
Solvent Selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid hydrolysis of intermediates.
Workup : Remove dicyclohexylurea byproduct via filtration and purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Table 1: Comparison of Coupling Agents
| Coupling Agent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| DCC/HOBt | 85 | 98% | |
| EDC/HCl | 72 | 95% |
Q. How do solvent polarity and pH affect the fluorescence properties of this compound?
Methodological Answer: Fluorescence studies on structurally related benzamides (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) reveal:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity due to reduced quenching. Non-polar solvents (e.g., hexane) suppress emission .
- pH Dependence : Maximum fluorescence intensity occurs at pH 5–6, attributed to protonation/deprotonation equilibria of the methoxy and chloro groups. Below pH 4, aggregation-induced quenching is observed .
Q. Table 2: Fluorescence Parameters
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| λex/λem | 340 nm/380 nm | pH 5, 25°C | |
| LOD | 0.269 mg/L | Linear range 1–50 µM |
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing this compound?
Methodological Answer: Contradictions in NMR data often arise from:
- Rotameric States : Methoxy and chloro substituents create rotational barriers, splitting signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at 50–60°C .
- Impurity Peaks : Compare with computational predictions (e.g., DFT-based NMR chemical shift calculations) to distinguish target signals from byproducts. Tools like ACD/Labs or Gaussian09 are recommended .
Case Study : A 2025 study on N-(2-chlorobenzyl)benzamide derivatives resolved overlapping aromatic protons using 2D NMR (COSY, HSQC), confirming substitution patterns .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer: Key modifications for enhanced activity:
- Substituent Tuning : Replace 2,4-dimethoxyphenyl with electron-deficient groups (e.g., nitro) to improve target binding. A 2023 study showed 3,5-dichloro analogs increased anticancer potency by 40% .
- Scaffold Hybridization : Fuse with oxadiazole or thiazole rings to enhance metabolic stability. For example, oxadiazole-containing analogs demonstrated improved pharmacokinetics in murine models .
Q. Table 3: SAR of Selected Analogs
| Analog Substituent | IC50 (µM) | Target Enzyme | Reference |
|---|---|---|---|
| 3,6-Dichloro, 2,4-dimethoxy | 12.5 | EGFR Kinase | |
| 3-Chloro, oxadiazole hybrid | 8.2 | PARP-1 |
Q. How can molecular docking explain discrepancies between in vitro and in vivo activity data?
Methodological Answer: Discrepancies often stem from:
- Solubility Issues : Use molecular dynamics (MD) simulations to predict logP and aqueous solubility. Adjust formulation (e.g., PEGylation) to improve bioavailability .
- Metabolic Instability : Docking into cytochrome P450 isoforms (e.g., CYP3A4) identifies metabolic hotspots. Introduce fluorine atoms or methyl groups to block oxidation .
Example : A 2025 study on benzamide-based kinase inhibitors used AutoDock Vina to correlate docking scores (ΔG = −9.2 kcal/mol) with in vivo tumor suppression efficacy (R<sup>2</sup> = 0.87) .
Q. What analytical methods validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–10 buffers, H2O2, and UV light. Monitor degradation via UPLC-MS. Methoxy groups are prone to oxidative cleavage at pH > 8 .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Acceptable degradation: <5% by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
